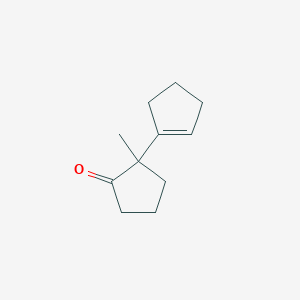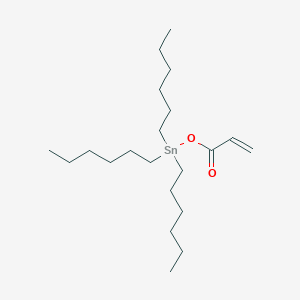
(Acryloyloxy)(trihexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acryloyloxy)(trihexyl)stannane is an organotin compound that features an acryloyloxy group attached to a trihexylstannane moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling reactions. The presence of the acryloyloxy group makes this compound particularly interesting for applications in polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trihexyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of hexylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Hexylstannane+Acryloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(Acryloyloxy)(trihexyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acryloyloxy group.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Lower oxidation state tin compounds and acrylate derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Acryloyloxy)(trihexyl)stannane has a wide range of applications in scientific research:
Chemistry: Used in radical reactions and as a precursor for the synthesis of other organotin compounds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Acryloyloxy)(trihexyl)stannane involves the interaction of the tin center with various molecular targets. The acryloyloxy group can participate in radical polymerization reactions, while the tin center can form stable complexes with other molecules. These interactions can lead to the formation of new materials with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin acrylate: Similar structure but with butyl groups instead of hexyl groups.
Triphenyltin acrylate: Contains phenyl groups instead of hexyl groups.
Trimethyltin acrylate: Contains methyl groups instead of hexyl groups.
Uniqueness
(Acryloyloxy)(trihexyl)stannane is unique due to the presence of the trihexylstannane moiety, which imparts different physical and chemical properties compared to its analogs. The longer hexyl chains can influence the solubility, reactivity, and overall stability of the compound .
Propriétés
Numéro CAS |
51248-80-7 |
|---|---|
Formule moléculaire |
C21H42O2Sn |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
trihexylstannyl prop-2-enoate |
InChI |
InChI=1S/3C6H13.C3H4O2.Sn/c3*1-3-5-6-4-2;1-2-3(4)5;/h3*1,3-6H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 |
Clé InChI |
UMIJCVAMYHVBOK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[Sn](CCCCCC)(CCCCCC)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


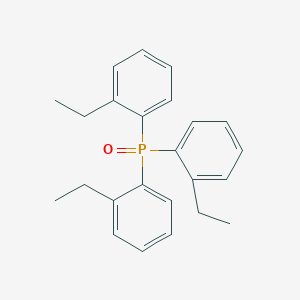
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
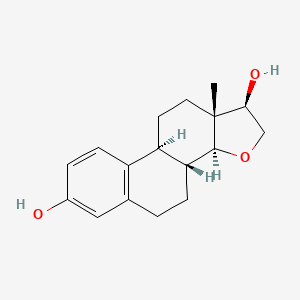


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
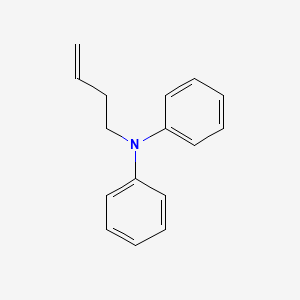
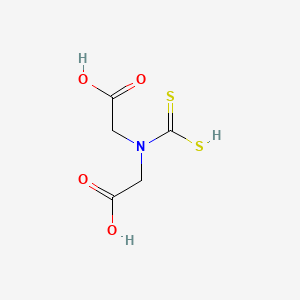
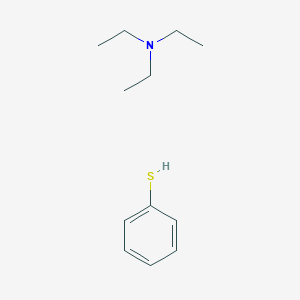
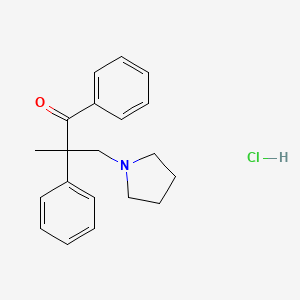
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
